molecular formula C14H14ClN3 B12098490 6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No.: B12098490
M. Wt: 259.73 g/mol
InChI Key: NHZIJAASRJIDFC-UHFFFAOYSA-N
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Description

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a benzyl group at position 6 and a chlorine atom at position 2.

Properties

IUPAC Name

6-benzyl-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c15-14-16-8-12-10-18(7-6-13(12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZIJAASRJIDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination with POCl₃

The critical step involves treating the pyrimidinone with POCl₃ in the presence of N,N-dimethylformamide (DMF) as a catalyst. This method achieves yields ranging from 57.8% to 79% , depending on reaction time and stoichiometry.

Reaction Conditions:

  • Solvent: Acetonitrile (optimized for solubility and reaction homogeneity)

  • Temperature: 70°C (reflux conditions)

  • Catalyst: DMF (1–5 mol%)

  • Stoichiometry: 1.5–3.0 equivalents of POCl₃ relative to pyrimidinone

The general mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by displacement of the phosphate intermediate by chloride (Figure 1).

Optimization of Reaction Parameters

Effect of Reaction Time

Data from Ambeed.com demonstrates that extended reaction times improve yields:

Reaction Time (h)POCl₃ EquivalentsYield (%)
41.779
123.557.8

The inverse relationship between POCl₃ equivalents and yield suggests over-chlorination or side reactions at higher reagent concentrations.

Role of Solvent and Catalyst

Acetonitrile outperforms dichloromethane and toluene due to its high dielectric constant, which stabilizes ionic intermediates. DMF acts as a Lewis acid catalyst, polarizing the POCl₃ and enhancing electrophilicity at the carbonyl carbon.

Workup and Purification

Neutralization and Extraction

Post-reaction, the mixture is concentrated under reduced pressure, and the residue is neutralized with saturated aqueous NaHCO₃. Dichloromethane (DCM) extraction isolates the product, with three extractions ensuring >95% recovery.

Chromatographic Purification

Silica gel chromatography using a gradient of methanol (0–10%) in DCM removes unreacted starting material and phosphorylated byproducts. The target compound elutes at Rf = 0.4–0.5 (TLC, 10% MeOH/DCM).

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a dominant [M+H]⁺ peak at m/z 260 , consistent with the molecular formula C₁₄H₁₄ClN₃.

¹H NMR Spectroscopy

Key signals in DMSO-d₆ (400 MHz):

  • δ 8.80 (s, 1H): Pyrimidine H-2 proton

  • δ 7.40–7.24 (m, 5H): Benzyl aromatic protons

  • δ 3.76 (s, 2H): Benzyl methylene group

  • δ 2.92 (t, 2H) and 2.80 (t, 2H): Tetrahydropyridine ring protons

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination at the 4-position can occur if excess POCl₃ is used, yielding 2,4-dichloro derivatives (e.g., CAS 778574-06-4). Controlled reagent addition and real-time monitoring via TLC mitigate this issue.

Moisture Sensitivity

POCl₃ reacts violently with water, necessitating anhydrous conditions. All glassware must be oven-dried, and reactions performed under nitrogen or argon.

Scalability and Industrial Relevance

The protocol is scalable to multi-gram quantities, with a demonstrated throughput of 5.0 g per batch . Industrial adaptations might employ continuous flow reactors to enhance safety and efficiency during POCl₃ handling.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted pyrido[4,3-D]pyrimidine derivatives, which can have different functional groups attached to the core structure. These derivatives are often explored for their potential biological activities .

Scientific Research Applications

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Chlorine Substitution Position
  • 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 570415-48-4)
    This analog differs by the chlorine substituent at position 4 instead of position 2. It shares the same molecular formula (C₁₄H₁₃ClN₃) and molecular weight (259.73 g/mol) as the target compound but exhibits distinct reactivity. Synthesized via phosphorylation of the corresponding ketone using POCl₃, its XLogP3 (2.6) and topological polar surface area (TPSA, 29 Ų) suggest similar solubility and permeability profiles .

  • 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 778574-06-4) The dichloro derivative (C₁₄H₁₃Cl₂N₃, MW 294.19 g/mol) introduces a second chlorine at position 3.
Core Ring Modifications
  • 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 192869-80-0)
    This compound shifts the fused pyridine ring to the [3,4-d] position, altering the spatial arrangement of substituents. The benzyl group at position 7 instead of 6 may affect binding interactions in biological systems .

  • 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine Substituting the benzyl group with an anilino moiety at position 4 demonstrates how aromatic amine groups can modulate activity. Such derivatives are often explored for kinase inhibition .
Table 1: Key Properties of Selected Compounds
Compound Name Substituents Molecular Formula MW (g/mol) XLogP3 TPSA (Ų) Notable Activity/Application
Target: 6-Benzyl-2-chloro-... 6-benzyl, 2-Cl C₁₄H₁₃ClN₃ 259.73 ~2.6* 29 Under investigation
6-Benzyl-4-chloro-... (CAS 570415-48-4) 6-benzyl, 4-Cl C₁₄H₁₃ClN₃ 259.73 2.6 29 Synthetic intermediate
6-Benzyl-2,4-dichloro-... (CAS 778574-06-4) 6-benzyl, 2,4-diCl C₁₄H₁₃Cl₂N₃ 294.19 N/A N/A Higher hazard potential
N-(4-hydroxy-6-tosyl-...) (Sharma et al.) 2-yl acrylamide C₁₈H₁₇N₅O₄S 399.42 N/A N/A Analgesic (IC₅₀ ~230 μM)

*Estimated based on structural similarity to CAS 570415-48-4.

Biological Activity

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine (CAS Number: 105958-29-0) is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C14H14ClN3C_{14}H_{14}ClN_{3}. Its structure features a tetrahydropyrido-pyrimidine backbone, which is crucial for its biological activity.

PropertyValue
Molecular Weight275.733 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceSolid

Antimicrobial Activity

Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydropyrido-pyrimidines showed inhibitory effects against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis through the activation of caspase pathways.
  • Mechanism : The compound's ability to inhibit DNA synthesis and induce cell cycle arrest at the G2/M phase was highlighted as a crucial mechanism underlying its anticancer activity.

Anti-inflammatory Effects

Inflammation is a significant factor in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target cells. For example:

  • Chlorine Substitution : The presence of chlorine at position 2 enhances lipophilicity and cellular uptake.
  • Benzyl Group : The benzyl moiety contributes to increased binding affinity to biological targets.

Q & A

Q. What are the key considerations for synthesizing 6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and how can reaction yields be optimized?

Synthesis typically involves multi-step routes, including cyclization and halogenation. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize intermediates .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in halogenation steps .
  • Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C for cyclization) to avoid side products .
    Purification via column chromatography or recrystallization is essential for isolating high-purity products (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the bicyclic framework and substituent positions (e.g., benzyl and chloro groups) .
  • Mass spectrometry (HRMS) : Validate molecular weight (294.19 g/mol) and isotopic patterns .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogous pyrido-pyrimidines .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation . Avoid exposure to moisture, as chloro-substituted pyrimidines are prone to hydrolysis .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s PARP inhibitory activity and validate its mechanism?

  • In vitro PARP inhibition assays : Use recombinant PARP enzymes (e.g., PARP-1/2) with NAD+^+ as a substrate. Measure inhibition via fluorescence-based detection of ADP-ribose polymers .
  • Cellular assays : Treat PARP-expressing cell lines (e.g., HeLa) and quantify DNA repair markers (e.g., γH2AX) via Western blot .
  • Control experiments : Compare with known PARP inhibitors (e.g., Olaparib) to benchmark potency (IC50_{50}) and selectivity .

Q. How can contradictory data on biological activity be resolved across studies?

  • Dose-response analysis : Test compound activity across a wide concentration range (e.g., 1 nM–100 µM) to account for assay-specific thresholds .
  • Structural analogs : Compare activity with derivatives (e.g., 6-Benzyl-2,4-dichloro analogs) to identify critical substituents .
  • Meta-analysis : Cross-reference studies using standardized protocols (e.g., OECD guidelines) to minimize variability in cell lines or enzyme sources .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing fluorinated groups)?

  • Directed metalation : Use directing groups (e.g., pyrimidine N-oxides) to control functionalization at specific positions .
  • Protecting groups : Temporarily block reactive sites (e.g., benzyl groups) during halogenation or cross-coupling reactions .
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological testing?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
  • Prodrug design : Synthesize phosphate or ester derivatives for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • HPLC-PDA/MS : Monitor purity (>98%) and identify degradation peaks (e.g., hydrolyzed chloro groups) .
  • Accelerated stability testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) to predict shelf-life .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation (H335) .
  • Waste disposal : Neutralize chlorinated byproducts before disposal in accordance with EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.